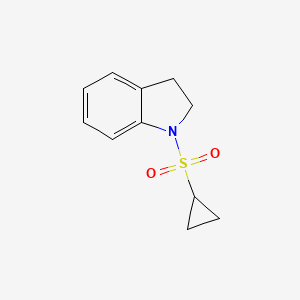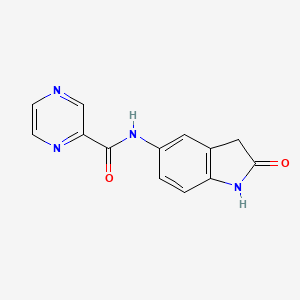
1-(Cyclopropylsulfonyl)indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclopropylsulfonyl)indoline is a compound that belongs to the indoline family, which is a subset of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The addition of a cyclopropylsulfonyl group to the indoline structure enhances its chemical properties, making it a compound of interest in various scientific research fields.
准备方法
The synthesis of 1-(Cyclopropylsulfonyl)indoline typically involves the sulfonylation of indoline. One common method includes the reaction of indoline with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions .
化学反应分析
1-(Cyclopropylsulfonyl)indoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the removal of the sulfonyl group.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), bases like sodium hydride, and catalysts like palladium . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(Cyclopropylsulfonyl)indoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 1-(Cyclopropylsulfonyl)indoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s binding affinity and specificity. This interaction can lead to the inhibition of enzymes or receptors involved in disease pathways, making it a potential therapeutic agent .
相似化合物的比较
1-(Cyclopropylsulfonyl)indoline can be compared with other indoline derivatives such as:
1-(Methylsulfonyl)indoline: Similar in structure but with a methyl group instead of a cyclopropyl group, leading to different chemical properties and biological activities.
1-(Phenylsulfonyl)indoline: Contains a phenyl group, which can enhance its aromaticity and potential interactions with biological targets.
1-(Ethylsulfonyl)indoline: The ethyl group provides different steric and electronic effects compared to the cyclopropyl group.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, making it a valuable compound for various applications.
属性
IUPAC Name |
1-cyclopropylsulfonyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c13-15(14,10-5-6-10)12-8-7-9-3-1-2-4-11(9)12/h1-4,10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCYESLLFYHMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-methoxyphenyl)-3-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea](/img/structure/B6581484.png)
![1-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6581489.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6581492.png)
![N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6581494.png)
![3-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6581504.png)
![N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}thiophene-3-carboxamide](/img/structure/B6581516.png)
![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6581519.png)
![3-(2,3-dimethoxyphenyl)-1-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]urea](/img/structure/B6581521.png)
![N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6581527.png)

![N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6581540.png)

![2-{4-[2-(benzylsulfanyl)acetamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6581560.png)
![1-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B6581567.png)
